8-Methylnonanal-d7
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Overview
Description
8-Methylnonanal-d7 is a deuterium-labeled analog of 8-Methylnonanal, a compound known for its presence in orange essence oil. The molecular formula of this compound is C10H13D7O, and it has a molecular weight of 163.31. This compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylnonanal-d7 typically involves the incorporation of deuterium atoms into the 8-Methylnonanal structure. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Methylnonanal-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methylnonanal-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Proteomics: Used as a biochemical tool to study protein interactions and functions.
Metabolic Studies: Helps in tracing metabolic pathways and understanding metabolic flux.
Environmental Research: Used as a standard for detecting environmental pollutants.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening
Mechanism of Action
The mechanism of action of 8-Methylnonanal-d7 is primarily related to its role as a labeled compound. In metabolic studies, it acts as a tracer, allowing researchers to follow the metabolic pathways and interactions of the parent compound, 8-Methylnonanal. The deuterium atoms in this compound provide a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, facilitating the study of molecular targets and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
8-Methylnonanal: The non-labeled form of 8-Methylnonanal-d7, used in flavor and fragrance industries.
9-Methyldecanal: Another aldehyde with a similar structure but different chain length.
7-Methyloctanal: A shorter-chain analog with similar chemical properties.
Uniqueness of this compound
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, making it a valuable tool for researchers. Additionally, its stability and non-radioactive nature make it safer and more convenient to use compared to other isotopic labels.
Properties
CAS No. |
1794754-35-0 |
---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
163.312 |
IUPAC Name |
8,9,9,9-tetradeuterio-8-(trideuteriomethyl)nonanal |
InChI |
InChI=1S/C10H20O/c1-10(2)8-6-4-3-5-7-9-11/h9-10H,3-8H2,1-2H3/i1D3,2D3,10D |
InChI Key |
WDMOXLRWVGEXJV-SVMCCORHSA-N |
SMILES |
CC(C)CCCCCCC=O |
Origin of Product |
United States |
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